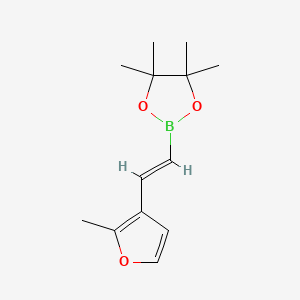
4,4,5,5-Tetramethyl-2-(2-(2-methylfuran-3-yl)vinyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms and a carbon chain with a furan ring. Boronic esters are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with an appropriate alkyne or alkene. The reaction is often catalyzed by transition metals such as palladium or copper. For example, the hydroboration of alkynes or alkenes with pinacolborane in the presence of a palladium catalyst can yield the desired boronic ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The boron atom can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide or sodium perborate.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or copper catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, and various substituted boronic esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of 4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with a transition metal catalyst, facilitating the transfer of the organic group to the target molecule. This process involves the formation of a boronate intermediate, which undergoes transmetallation and reductive elimination to yield the final product .
Comparación Con Compuestos Similares
Similar Compounds
Pinacolborane: A simpler boronic ester with a similar structure but without the furan ring.
Bis(pinacolato)diboron: A dimeric boronic ester used in similar cross-coupling reactions.
Catecholborane: Another boronic ester with different reactivity and applications.
Uniqueness
4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane is unique due to the presence of the furan ring, which can impart additional reactivity and selectivity in chemical reactions. This structural feature can enhance its utility in the synthesis of complex organic molecules and biologically active compounds .
Propiedades
Fórmula molecular |
C13H19BO3 |
|---|---|
Peso molecular |
234.10 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[(E)-2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H19BO3/c1-10-11(7-9-15-10)6-8-14-16-12(2,3)13(4,5)17-14/h6-9H,1-5H3/b8-6+ |
Clave InChI |
KQMGGVIEKBGHEH-SOFGYWHQSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(OC=C2)C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(OC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















